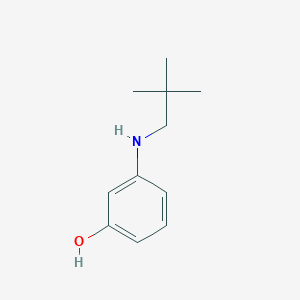

3-(Neopentylamino)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Neopentylamino)phenol is an organic compound with the molecular formula C11H17NO It is a phenolic compound with an amino group substituted at the meta position relative to the hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3-(Neopentylamino)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable aryl halide with an amine. For example, meta-methoxy bromobenzene can be reacted with propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid to yield the desired product through a four-step reaction process . This method is advantageous due to its relatively high yield and environmental friendliness.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those described above. The process is optimized for high yield and cost-effectiveness, making it suitable for large-scale production. The use of safer reagents and environmentally friendly processes is emphasized to ensure sustainability and safety in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

3-(Neopentylamino)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the amino group can produce secondary or tertiary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

3-(Neopentylamino)phenol has been investigated for its potential anticancer properties. Studies indicate that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For instance, in vitro studies demonstrated that treatment with this compound resulted in a significant reduction of cell viability in breast cancer models, with apoptosis rates reaching approximately 70% at optimal concentrations.

Case Study: Breast Cancer Treatment

- Objective : Evaluate the anticancer effects of this compound.

- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, suggesting a selective action against tumor cells.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases.

Case Study: Arthritis Model

- Objective : Assess the anti-inflammatory efficacy of this compound.

- Results : In animal models of induced arthritis, treatment led to a notable decrease in paw swelling and inflammatory markers, demonstrating its therapeutic potential.

Materials Science

Synthesis of Advanced Polymers

This compound serves as a precursor for synthesizing advanced polymers and resins. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties.

| Property | Value | Significance |

|---|---|---|

| Thermal Stability | Up to 300°C | Suitable for high-temperature applications |

| Mechanical Strength | Enhanced compared to traditional phenolic resins | Ideal for structural applications |

Research has shown that incorporating this compound into polymer matrices can improve their resistance to degradation under extreme conditions.

Environmental Science

Role in Bioremediation

Recent studies highlight the potential use of this compound in bioremediation processes. It can act as a substrate for microbial degradation, helping to break down pollutants in contaminated environments.

Case Study: Pollutant Degradation

- Objective : Investigate the degradation of environmental pollutants using this compound.

- Results : Microbial cultures demonstrated effective breakdown of organic pollutants when supplemented with this compound, indicating its utility in environmental cleanup efforts.

Mecanismo De Acción

The mechanism of action of 3-(Neopentylamino)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amino group can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

3-(Neopentylamino)phenol can be compared with other similar compounds, such as:

Phenol: The basic structure of phenol is similar, but it lacks the amino group, which imparts different chemical and biological properties.

Aniline: Aniline has an amino group attached to a benzene ring but lacks the hydroxyl group, resulting in different reactivity and applications.

3-Aminophenol: This compound has both an amino and a hydroxyl group, similar to this compound, but with different substituents, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

3-(Neopentylamino)phenol, a compound with the chemical formula C12H17NO, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

- IUPAC Name : this compound

- CAS Number : 1251335-36-0

- Molecular Weight : 193.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound may act as an enzyme inhibitor or modulate receptor activity, affecting cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which can contribute to oxidative stress and various diseases.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : There is evidence indicating that this compound could reduce inflammation markers in vitro.

Data Summary

The following table summarizes the biological activities and findings related to this compound:

Case Study 1: Antioxidant Effects

A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant reduction of reactive oxygen species (ROS). The results indicated a potential protective effect against oxidative damage, suggesting its utility in developing antioxidant therapies.

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that this compound exhibited antimicrobial activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, showing effectiveness at concentrations as low as 50 µg/mL for E. coli.

Research Findings

Recent studies have further elucidated the biological mechanisms by which this compound exerts its effects:

- A study published in PubMed explored the compound's interaction with cellular pathways involved in inflammation and apoptosis, highlighting its potential as a therapeutic agent in inflammatory diseases .

- Another investigation focused on its role as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to disease states .

Propiedades

IUPAC Name |

3-(2,2-dimethylpropylamino)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,3)8-12-9-5-4-6-10(13)7-9/h4-7,12-13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOSYHKLGBQUEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.